

Application Note: Bas-118 Lipid Nanoparticle (LNP) System for Targeted Cancer Therapy

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Compound of Interest

Compound Name: **Bas-118**

Cat. No.: **B1242175**

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Introduction **Bas-118** is a potent and selective small molecule inhibitor of the phosphoinositide 3-kinase (PI3K) alpha subunit. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common oncogenic driver in various human cancers, including non-small cell lung cancer (NSCLC), breast, and colorectal cancers. However, the clinical utility of PI3K inhibitors can be limited by poor aqueous solubility and off-target toxicities. To address these challenges, **Bas-118** has been formulated within a lipid nanoparticle (LNP) delivery system (**Bas-118-LNP**). This formulation is designed to enhance the drug's pharmacokinetic profile, improve its accumulation in tumor tissue via the enhanced permeability and retention (EPR) effect, and facilitate intracellular delivery to cancer cells.

Mechanism of Action **Bas-118-LNP** is internalized by cancer cells through endocytosis. Once inside the cell, the LNP structure is destabilized in the acidic endosomal environment, releasing the **Bas-118** payload into the cytoplasm. **Bas-118** then binds to the ATP-binding pocket of the p110 α catalytic subunit of PI3K, inhibiting its kinase activity. This action blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger. The subsequent reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The resulting inhibition of the PI3K/Akt signaling cascade leads to decreased cell proliferation, survival, and the induction of apoptosis in cancer cells with a dysregulated pathway.

Key Experimental Data

Table 1: In Vitro Cytotoxicity of Bas-118 Formulations

This table summarizes the half-maximal inhibitory concentration (IC50) values of unformulated (free) **Bas-118** and the **Bas-118**-LNP formulation in various cancer cell lines after 72 hours of treatment. The data demonstrates the enhanced potency of the LNP formulation, particularly in cell lines known to have PI3K pathway mutations.

Cell Line	Cancer Type	Key Mutation(s)	Free Bas-118 IC50 (nM)	Bas-118-LNP IC50 (nM)
A549	NSCLC	KRAS G12S	850	420
H460	NSCLC	PIK3CA E545K	450	150
MCF-7	Breast Cancer	PIK3CA E545K	320	95
MDA-MB-231	Breast Cancer	KRAS G13D, TP53	1200	750
HT-29	Colorectal Cancer	PIK3CA E545K	410	130

Table 2: In Vivo Efficacy in H460 Xenograft Model

This table presents the summary of an in vivo study assessing the anti-tumor efficacy of **Bas-118**-LNP in a murine xenograft model using the H460 human NSCLC cell line. Treatments were administered intravenously (IV) twice weekly for 21 days.

Treatment Group	Dose (mg/kg)	Tumor Growth Inhibition (TGI) (%)	Final Average Tumor Volume (mm ³)	Change in Body Weight (%)
Vehicle Control	-	0%	1540 ± 210	+2.5%
Free Bas-118	10	35%	1001 ± 180	-8.0%
Bas-118-LNP	5	60%	616 ± 150	+1.5%
Bas-118-LNP	10	85%	231 ± 95	-1.0%

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT Assay)

This protocol details the procedure for assessing the cytotoxic effects of **Bas-118** formulations on adherent cancer cell lines.

Materials:

- Cancer cell lines (e.g., A549, H460)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- Free **Bas-118** and **Bas-118**-LNP stock solutions (in DMSO)
- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (cell culture grade)
- Multichannel pipette
- Plate reader (570 nm absorbance)

Procedure:

- Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 μ L of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
- Compound Preparation: Prepare a 2x serial dilution series of Free **Bas-118** and **Bas-118**-LNP in complete growth medium. Include a vehicle control (e.g., 0.1% DMSO).
- Cell Treatment: After 24 hours, remove the old medium from the wells and add 100 μ L of the prepared drug dilutions or vehicle control.
- Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Carefully remove the medium from each well. Add 150 μ L of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Western Blot for PI3K Pathway Inhibition

This protocol is for verifying the mechanism of action of **Bas-118** by measuring the phosphorylation status of Akt.

Materials:

- H460 cells
- 6-well plates
- **Bas-118-LNP**
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH

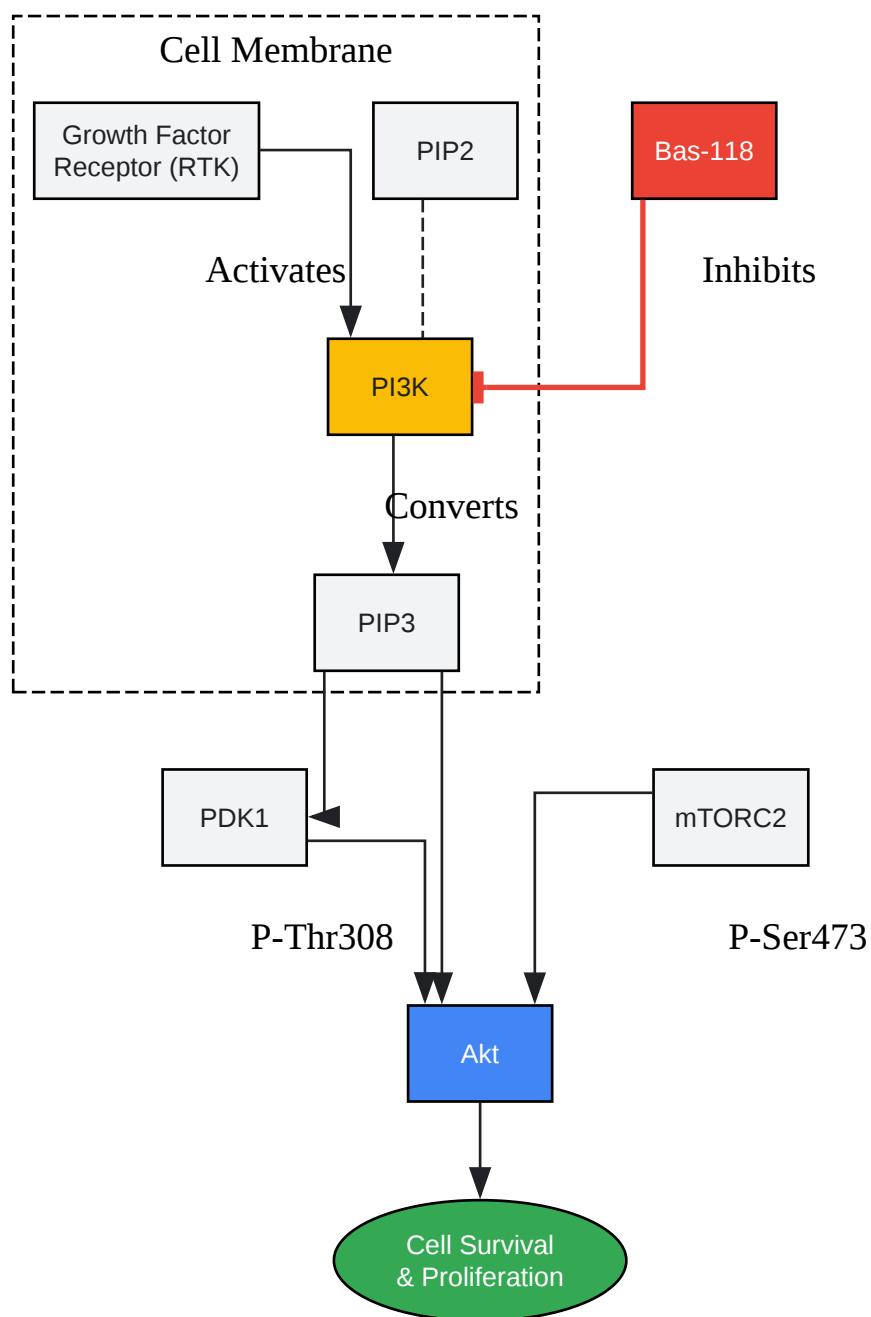
- HRP-conjugated secondary antibody
- ECL (Enhanced Chemiluminescence) substrate
- Chemiluminescence imaging system

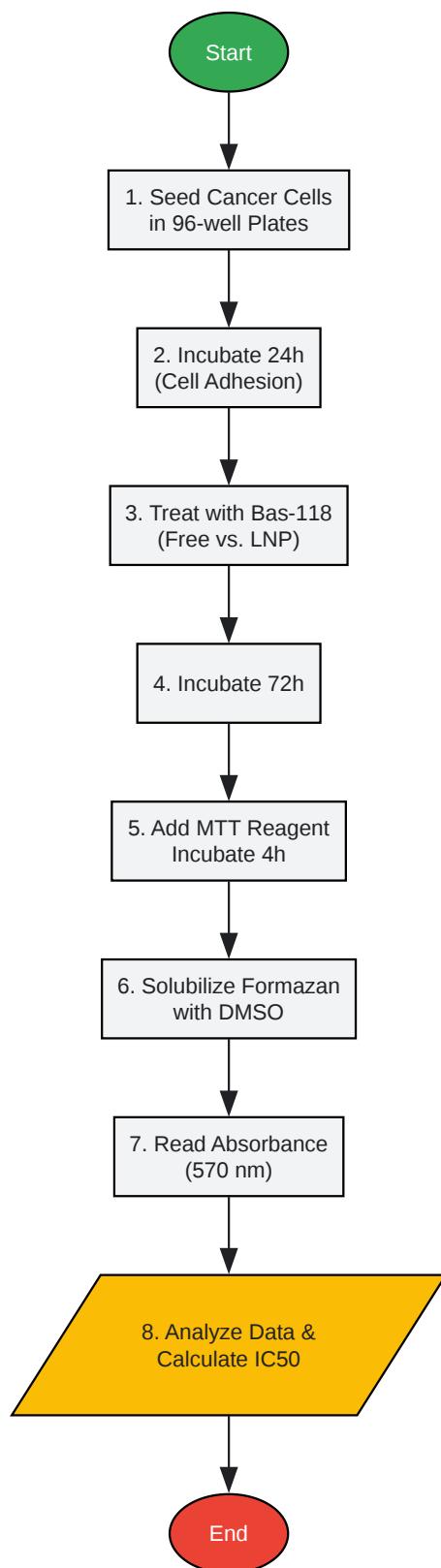
Procedure:

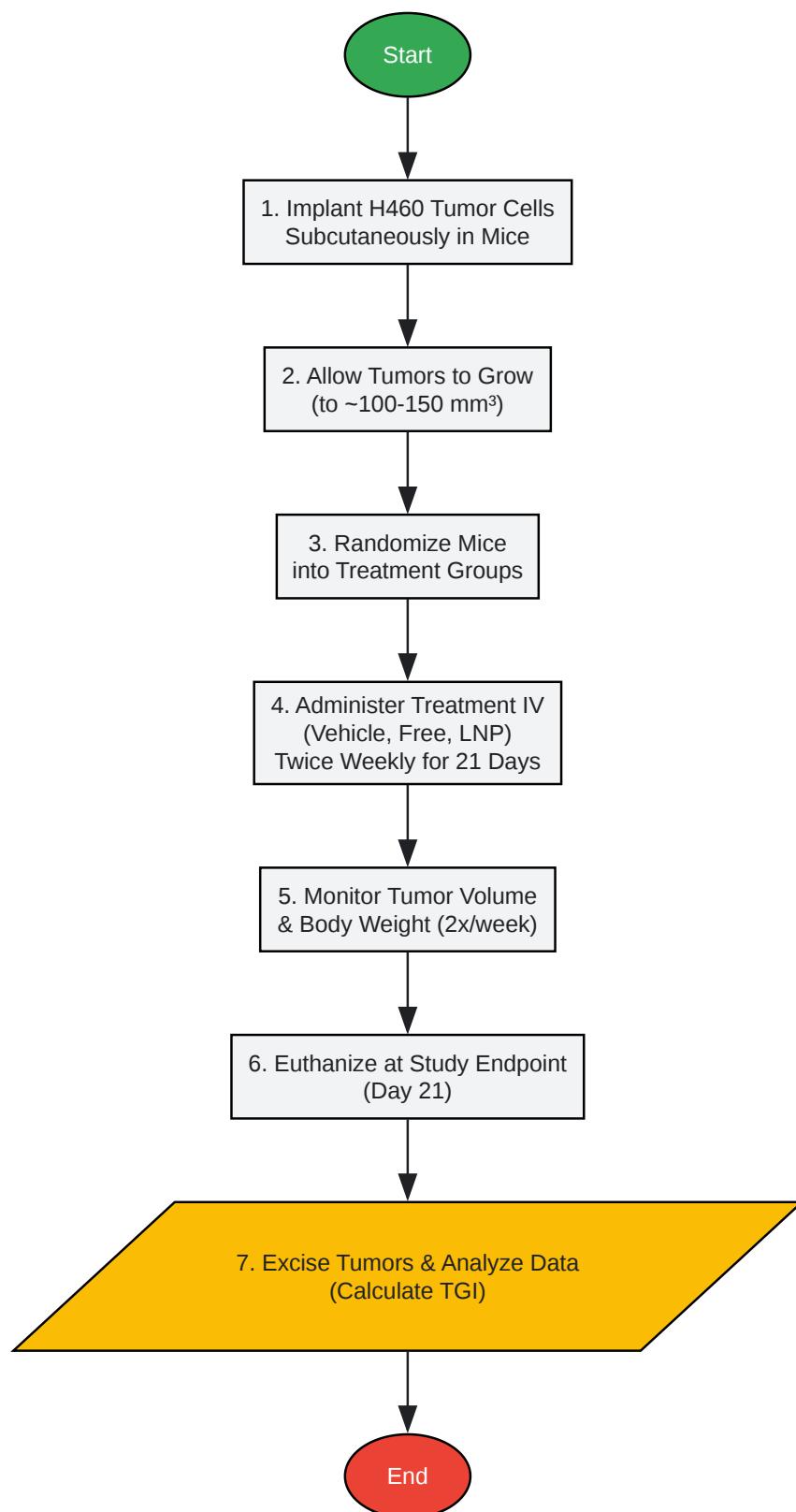
- Cell Culture and Treatment: Seed H460 cells in 6-well plates and grow to 70-80% confluence. Treat the cells with vehicle, 100 nM, and 500 nM of **Bas-118-LNP** for 4 hours.
- Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells by adding 150 µL of ice-cold RIPA buffer to each well. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
- SDS-PAGE: Normalize protein amounts for all samples (e.g., 20 µg per lane). Denature the proteins by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
- Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibody (e.g., anti-phospho-Akt, diluted in blocking buffer) overnight at 4°C.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash again three times with TBST.

- Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
- Stripping and Re-probing: To analyze total Akt and GAPDH (loading control), the membrane can be stripped and re-probed with the respective primary antibodies.

Visualizations and Workflows





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